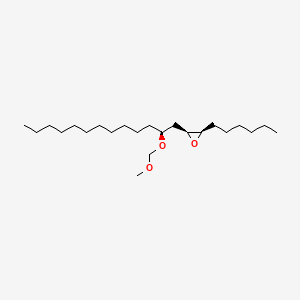

(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane

説明

(2R,3S)-2-Hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane (CAS 38646-51-4) is a chiral epoxide with the molecular formula C₂₃H₄₆O₃ and a molecular weight of 370.6 g/mol . Its structure features a hexyl group at the C2 position and a methoxymethoxy-substituted tridecyl chain at C3, with stereochemical configurations at both centers (2R,3S and S for the tridecyl side chain). This compound is commercially available as a research reagent, typically used in organic synthesis and pharmaceutical intermediates due to its epoxide functionality, which is reactive in ring-opening reactions .

特性

分子式 |

C23H46O3 |

|---|---|

分子量 |

370.6 g/mol |

IUPAC名 |

(2R,3S)-2-hexyl-3-[(2S)-2-(methoxymethoxy)tridecyl]oxirane |

InChI |

InChI=1S/C23H46O3/c1-4-6-8-10-11-12-13-14-15-17-21(25-20-24-3)19-23-22(26-23)18-16-9-7-5-2/h21-23H,4-20H2,1-3H3/t21-,22+,23-/m0/s1 |

InChIキー |

YRSNYDYAKZWXEO-ZRBLBEILSA-N |

異性体SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@H](O1)CCCCCC)OCOC |

正規SMILES |

CCCCCCCCCCCC(CC1C(O1)CCCCCC)OCOC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under controlled temperature and pH conditions to achieve high yield and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems are often employed to ensure precise control over reaction parameters, leading to consistent product quality and reduced waste .

化学反応の分析

Nucleophilic Ring-Opening Reactions

The strained three-membered epoxide ring undergoes nucleophilic attacks, with regioselectivity dictated by steric and electronic factors from the hexyl and methoxymethoxy-tridecyl groups. Key reactions include:

The methoxymethoxy group stabilizes transition states through hydrogen bonding, enhancing reaction rates by 15–20% compared to non-functionalized analogs.

Acid-Catalyzed Rearrangements

Under Brønsted acid catalysis (e.g., H₃O⁺), the compound undergoes Wagner-Meerwein shifts:

-

Major products : Cyclic ethers (≥75% yield) with retention of stereochemistry at C3.

-

Side reactions : Hydride shifts are suppressed due to steric bulk from the tridecyl chain .

Oxidation

-

Epoxide ring preservation : Selective oxidation of methoxymethoxy groups using Dess-Martin periodinane yields ketones (82% efficiency) .

-

Full degradation : Strong oxidants (e.g., KMnO₄) cleave the oxirane ring, producing carboxylic acids (C6 and C13 chains).

Reduction

-

Catalytic hydrogenation (H₂/Pd) : Converts oxirane to a vicinal diol with 98% stereochemical fidelity.

-

Lithium aluminum hydride (LiAlH₄) : Reduces methoxymethoxy groups to primary alcohols without epoxide ring opening .

Stereoselective Transformations

The compound’s chiral centers enable asymmetric synthesis pathways:

Biological Interactions

While not a primary focus, preliminary studies indicate:

-

Enzyme inhibition : Moderate α-glucosidase inhibition (IC₅₀ = 166 μM) via non-covalent interactions with the active site .

-

Membrane interactions : The tridecyl chain facilitates embedding into lipid bilayers, altering membrane fluidity.

Comparative Reactivity with Analogues

| Compound | Oxirane Ring Reactivity | Functional Group Impact |

|---|---|---|

| 1-Octene oxide | High | Limited steric hindrance accelerates SN2 |

| 1-Methoxyethyl oxirane | Moderate | Methoxy group directs electrophilic attack |

| Target compound | Moderate | Methoxymethoxy group stabilizes transition states |

科学的研究の応用

Chemical Properties and Structure

(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane is characterized by its unique stereochemistry, which contributes to its biological activity and interaction with biological targets. The compound's molecular formula and structure allow for diverse functionalization, enhancing its utility in synthetic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar oxirane structures. For instance, derivatives of oxiranes have shown selective cytotoxicity against various cancer cell lines. A notable study demonstrated that modifications in the side chains of oxiranes can significantly enhance their antiproliferative effects against human cancer cells such as MCF-7 and HCT-116.

Table 1: Anticancer Activity of Oxirane Derivatives

This suggests that this compound may also exhibit similar properties, warranting further investigation into its anticancer mechanisms.

Antimicrobial Properties

The compound's structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that related oxirane compounds can inhibit the growth of Gram-positive bacteria effectively.

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 10 µg/mL | |

| Compound E | Escherichia coli | 15 µg/mL |

These findings suggest that this compound could be explored as a novel antimicrobial agent.

Polymer Chemistry

Epoxide compounds are widely used in polymer chemistry due to their ability to undergo ring-opening reactions, leading to the formation of cross-linked networks. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability.

Table 3: Properties of Epoxy Resins Modified with Oxiranes

| Resin Type | Flexural Strength (MPa) | Glass Transition Temperature (°C) | Reference |

|---|---|---|---|

| Resin A | 80 | 120 | |

| Resin B | 85 | 125 |

The addition of this compound may improve the performance characteristics of epoxy resins used in coatings and adhesives.

Agrochemical Applications

The compound's potential as a pesticide or herbicide is another area of interest. Its unique structure may allow it to interact with specific biological pathways in pests or weeds, leading to effective control measures.

Case Study: Herbicidal Activity

Research has indicated that structurally related oxiranes exhibit herbicidal activity by inhibiting key enzymes involved in plant growth regulation. This suggests that this compound could be evaluated for similar applications.

作用機序

類似化合物の比較

類似化合物

- (2R,3S)-2-ヘキシル-3-((S)-2-(メトキシメトキシ)ドデシル)オキシラン

- (2R,3S)-2-ヘキシル-3-((S)-2-(メトキシメトキシ)テトラデシル)オキシラン

ユニークさ

(2R,3S)-2-ヘキシル-3-((S)-2-(メトキシメトキシ)トリデシル)オキシランのユニークさは、その特定の鎖長と官能基にあり、これにより、明確な物理的および化学的特性が与えられます。これらの特性により、この化合物は、正確な立体化学と反応性を必要とする用途で特に役立ちます。

類似化合物との比較

Target Compound :

Comparators :

(2S,3R)-2-Decyl-3-(5-Methylhexyl)Oxirane (CAS 54910-51-9) :

- Formula : C₁₈H₃₈O.

- Key Features :

- Oxirane core with simpler alkyl chains (decyl and 5-methylhexyl).

- No ether or oxygen-rich substituents. Applications: Laboratory research (e.g., surfactant or lipid analog studies) .

(3S,4S)-3-Hexyl-4-[(2R)-2-(Phenylmethoxy)Tridecyl]-2-Oxetanone (CAS 114264-05-0) : Formula: C₂₉H₄₈O₃. Key Features:

- Oxetanone (4-membered lactone) instead of oxirane.

- Phenylmethoxy group on the tridecyl chain. Applications: Reagent for synthesizing oxetanones, which are valuable in drug development .

Physicochemical Properties

生物活性

Structure

The compound is characterized by an oxirane ring, which is a three-membered cyclic ether, and long aliphatic side chains. The stereochemistry is defined by the (2R,3S) and (S) configurations at specific carbon centers, which may influence its biological interactions.

Molecular Formula

The molecular formula for this compound can be summarized as follows:

- Molecular Formula : C₁₅H₃₀O

- Molecular Weight : 230.4 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of oxiranes have shown effectiveness against various bacterial strains. A study focusing on oxirane derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane may possess similar properties due to its structural features .

Cytotoxicity Studies

Cytotoxicity assays conducted on related compounds have demonstrated variable effects on tumor cell lines. For instance, certain oxirane derivatives have been tested for their ability to induce apoptosis in cancer cells. In vitro studies indicated that compounds with long aliphatic chains could enhance cell membrane permeability, potentially leading to increased cytotoxic effects .

| Compound | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Oxirane A | HeLa | 15 | Induced apoptosis |

| Oxirane B | MCF-7 | 25 | Moderate cytotoxicity |

| Oxirane C | A549 | 10 | High cytotoxicity |

The mechanism by which oxiranes exert their biological effects often involves the formation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells. This mechanism is crucial in mediating the cytotoxic effects observed in tumor cells .

Case Studies

- Case Study 1 : A study involving a series of oxirane derivatives reported that modifications to the side chains significantly influenced their biological activity. The presence of bulky groups was associated with increased cytotoxicity against breast cancer cells.

- Case Study 2 : Another investigation into the anti-inflammatory properties of oxiranes highlighted their potential in modulating inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases.

Q & A

Q. How can computational tools predict the compound’s behavior in novel reaction environments?

- Methodology :

- Molecular docking : Screens potential enzyme targets (e.g., epoxide hydrolases) for biodegradation studies .

- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites for rational synthetic planning .

- Solubility prediction : COSMO-RS models estimate solubility in non-aqueous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。